molecular formula C15H22FNO B4797057 1-[5-(2-fluorophenoxy)pentyl]pyrrolidine

1-[5-(2-fluorophenoxy)pentyl]pyrrolidine

Cat. No.: B4797057
M. Wt: 251.34 g/mol
InChI Key: GCQVSJCYZSOHGV-UHFFFAOYSA-N
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Description

1-[5-(2-fluorophenoxy)pentyl]pyrrolidine is a synthetic pyrrolidine derivative featuring a pentyl chain linking the pyrrolidine nitrogen to a 2-fluorophenoxy group. Structurally, it consists of a five-membered pyrrolidine ring connected via a five-carbon aliphatic chain to an ortho-fluorinated phenyl ether moiety. Fluorinated aromatic compounds are often explored for their metabolic stability and enhanced bioavailability due to fluorine’s electronegativity and small atomic radius . The compound’s molecular formula is inferred as C₁₅H₂₂FNO, with a calculated molecular weight of 251.35 g/mol, though experimental validation is required.

Properties

IUPAC Name

1-[5-(2-fluorophenoxy)pentyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO/c16-14-8-2-3-9-15(14)18-13-7-1-4-10-17-11-5-6-12-17/h2-3,8-9H,1,4-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQVSJCYZSOHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below contrasts 1-[5-(2-fluorophenoxy)pentyl]pyrrolidine with structurally analogous compounds identified in the evidence:

Property This compound 1-[5-(4-nitrophenoxy)pentyl]pyrrolidine 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine
Substituent 2-fluorophenoxy 4-nitrophenoxy 4-chlorophenyl, phenyl, butenyl
Molecular Formula C₁₅H₂₂FNO (inferred) C₁₅H₂₂N₂O₃ C₂₁H₂₄ClN
Molecular Weight (g/mol) 251.35 (calculated) 278.35 325.88
XLogP ~2.9 (estimated) 3.8 Not reported
Hydrogen Bond Acceptors 2 (O, F) 4 (3 O, 1 N in NO₂) 1 (N)
Key Structural Features Ortho-fluoro, flexible pentyl chain Para-nitro, flexible pentyl chain Chlorophenyl, rigid butenyl chain, dual aromatic systems

Functional Group and Pharmacological Implications

  • Fluorine vs. Nitro Substitution: The nitro group in 1-[5-(4-nitrophenoxy)pentyl]pyrrolidine introduces strong electron-withdrawing effects, increasing polarity and hydrogen-bonding capacity compared to the fluoro analog . This likely enhances aqueous solubility but may reduce membrane permeability.
  • Halogen Effects : The 4-chlorophenyl analog () exhibits greater lipophilicity (Cl > F) and steric bulk, which could enhance affinity for hydrophobic binding pockets but reduce solubility .

Pharmacokinetic and Receptor Binding Considerations

  • Nitro Compound () : Listed in ChEMBL (CHEMBL289855), this analog’s nitro group may confer metabolic liability (e.g., reduction to amines), whereas the fluoro analog’s stability could prolong half-life .
  • Ortho vs. Para Substitution : The ortho-fluoro substituent in the target compound may induce steric hindrance or alter π-π stacking interactions compared to para-substituted analogs, affecting receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[5-(2-fluorophenoxy)pentyl]pyrrolidine
Reactant of Route 2
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